REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:15](=[O:16])[C:14]3[C:9](=[C:10](O)[CH:11]=[CH:12][C:13]=3O)[C:7](=[O:8])[C:5]=2[CH:6]=1.[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH2:23].[CH3:25][N:26]([CH3:32])[CH2:27][CH2:28][N:29](C)C>>[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH:23][C:10]1[C:9]2[C:7](=[O:8])[C:5]3[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=3)[C:15](=[O:16])[C:14]=2[C:13]([NH:29][CH2:28][CH2:27][N:26]([CH3:32])[CH3:25])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Alternatively, the above product may be prepared
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
a mixture of 2.4 g
|
Type
|
CUSTOM
|
Details
|
The product is recovered
|
Name
|
|
Type
|
|
Smiles
|
CN(CCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCN(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |